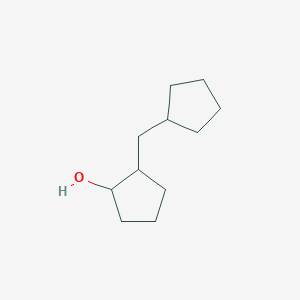

2-(Cyclopentylmethyl)cyclopentan-1-ol

Description

2-(Cyclopentylmethyl)cyclopentan-1-ol is a bicyclic alcohol characterized by a cyclopentane backbone substituted with a hydroxyl group at position 1 and a cyclopentylmethyl group at position 2. Compounds with cyclopentanol cores are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stereochemical complexity and functional versatility .

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-(cyclopentylmethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H20O/c12-11-7-3-6-10(11)8-9-4-1-2-5-9/h9-12H,1-8H2 |

InChI Key |

IXXLPGIKZHEONH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethyl bromide with cyclopentanone in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of 2-(Cyclopentylmethyl)cyclopentan-1-ol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Cyclopentylmethylcyclopentanone, Cyclopentylmethylcyclopentanoic acid

Reduction: Cyclopentylmethylcyclopentane

Substitution: Cyclopentylmethylcyclopentyl chloride, Cyclopentylmethylcyclopentyl bromide

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopentylmethyl)cyclopentan-1-ol has garnered attention for its biological activities , including:

- Antinociceptive Effects : Studies indicate that this compound exhibits significant pain-relieving properties. In rodent models, it has been shown to reduce pain responses to thermal and mechanical stimuli, suggesting its potential as an analgesic agent.

- Anti-inflammatory Properties : In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory conditions.

- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells against oxidative stress, which could offer therapeutic benefits for neurodegenerative diseases.

The biological activity of 2-(Cyclopentylmethyl)cyclopentan-1-ol is primarily attributed to its interaction with specific receptors and enzymes. The hydroxyl group allows for hydrogen bonding, influencing enzyme activity and receptor interactions.

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of this compound through both in vivo and in vitro experiments:

- In Vivo Studies : Animal models have shown that administration of this compound significantly reduces pain responses and inflammation markers compared to control groups.

- In Vitro Studies : Cell culture experiments indicate that the compound inhibits specific inflammatory pathways, aligning with its observed anti-inflammatory effects.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

Industrial Applications

Beyond medicinal chemistry, 2-(Cyclopentylmethyl)cyclopentan-1-ol has potential applications in the production of specialty chemicals and materials. Its unique structural features may allow it to serve as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)cyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Cyclopentylmethyl)cyclopentan-1-ol with structurally related cyclopentanol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Alkyl-Substituted Cyclopentanols

- 1-Methylcyclopentanol (CAS 1462-03-9): Structure: A monocyclic analog with a methyl group at position 1. Molecular Weight: 100.16 g/mol (C₆H₁₂O). Key Properties: Simpler structure likely confers lower steric hindrance and higher volatility compared to bicyclic analogs. Safety data (SDS) highlight its use in industrial solvents . Contrast: The absence of a second cyclopentyl ring reduces lipophilicity and synthetic complexity relative to 2-(Cyclopentylmethyl)cyclopentan-1-ol.

- rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol (EN300-1217652): Structure: Features a piperazine substituent instead of cyclopentylmethyl. Applications: Likely used in medicinal chemistry due to piperazine’s prevalence in bioactive molecules .

Amino-Substituted Cyclopentanols

- (1S,2S)-2-(Methylamino)cyclopentan-1-ol (CAS 934415-73-3): Structure: Methylamino group at position 2. Molecular Weight: 115.17 g/mol (C₆H₁₃NO). Key Properties: Predicted pKa of 15.02 indicates moderate basicity, enhancing solubility in acidic environments. Predicted boiling point: 189.6°C . Applications: Potential as a chiral building block in drug synthesis (e.g., neurotransmitters or kinase inhibitors).

- 2-(Benzylamino)cyclopentan-1-ol (CAS 135969-66-3): Structure: Benzylamino substituent introduces aromaticity. Molecular Weight: 191.27 g/mol (C₁₂H₁₇NO).

Aromatic and Heterocyclic Derivatives

- 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol (CAS 1501074-89-0): Structure: Pyridine ring at the cyclopentylmethyl position. Molecular Weight: 177.25 g/mol (C₁₁H₁₅NO). Purity: 98%. Applications: Pyridine’s electron-withdrawing nature may enhance stability in catalytic or material science contexts. Discontinued availability limits current use .

Epoxy-Functionalized Analogs

- 1-(Oxiran-2-yl)cyclopentane-1-ol (CAS 56733-14-3):

Physicochemical and Application Comparison Table

Key Research Findings

- Solubility and Bioavailability: Amino-substituted derivatives (e.g., methylamino) exhibit higher water solubility at acidic pH due to protonation, whereas aromatic analogs (e.g., pyridinyl) may face solubility challenges .

- Synthetic Utility: Epoxy-functionalized cyclopentanols are valuable for constructing complex architectures via ring-opening, unlike the more inert target compound .

Biological Activity

2-(Cyclopentylmethyl)cyclopentan-1-ol is a cyclic alcohol that has garnered attention due to its potential biological activities. This compound belongs to a class of chemicals known for their structural uniqueness and versatility in biological applications. This article aims to provide a comprehensive overview of the biological activity of 2-(Cyclopentylmethyl)cyclopentan-1-ol, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(Cyclopentylmethyl)cyclopentan-1-ol is . The compound features a cyclopentyl group attached to a cyclopentan-1-ol structure, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.26 g/mol |

| IUPAC Name | 2-(Cyclopentylmethyl)cyclopentan-1-ol |

| Structure | Structure |

Biological Activity Overview

Research indicates that 2-(Cyclopentylmethyl)cyclopentan-1-ol exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The following sections detail these activities based on available studies.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial properties of various cycloalcohols, including 2-(Cyclopentylmethyl)cyclopentan-1-ol. The results demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

Another aspect of the biological activity of this compound is its anti-inflammatory potential. A recent study investigated the effects of cycloalkanols on inflammation markers in vitro. The findings showed that 2-(Cyclopentylmethyl)cyclopentan-1-ol significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vitro Anti-inflammatory Study

In a controlled laboratory setting, human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of 2-(Cyclopentylmethyl)cyclopentan-1-ol. The results indicated a dose-dependent reduction in cytokine production, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research suggests that cyclic alcohols may exhibit neuroprotective properties. A study highlighted in explored the neuroprotective effects of various compounds on neuronal cell lines subjected to oxidative stress. Preliminary results indicated that 2-(Cyclopentylmethyl)cyclopentan-1-ol could enhance cell viability and reduce apoptosis rates.

Table 2: Neuroprotective Activity Results

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 90 |

| 100 | 95 |

The mechanisms through which 2-(Cyclopentylmethyl)cyclopentan-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that its structural properties allow it to interact with specific cellular targets, modulating pathways related to inflammation and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.